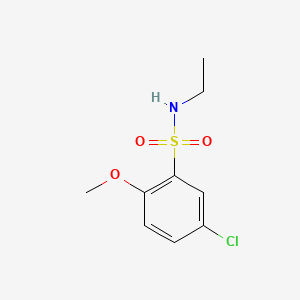![molecular formula C19H16ClN5O2S B2710133 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-82-0](/img/structure/B2710133.png)
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a triazole ring, chloro-substituted phenyl, dimethoxy-substituted phenyl, and a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step synthetic procedures:
Synthesis of Thiazole Intermediate:
Begin with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone.
Cyclization of this intermediate using an oxidizing agent like iodine leads to the formation of the thiazole ring.
Formation of 1,2,3-Triazole:
Utilize click chemistry by coupling an azide derivative of 4-chlorophenyl with an alkyne derivative of the thiazole. This is usually facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under mild conditions to yield the desired triazole compound.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to enhance yield and purity, often using flow chemistry techniques and continuous reactors to maintain consistent quality.
化学反応の分析
Types of Reactions: 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones under strong oxidizing conditions.
Reduction: Reduction of the nitro or chloro groups in the presence of suitable reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ceric ammonium nitrate.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Quinones from oxidation.
Amines from reduction of nitro groups.
Substituted phenyl derivatives from nucleophilic substitution.
科学的研究の応用
Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules. Biology: Potential as a molecular probe due to its unique structural features. Medicine: Investigated for potential therapeutic uses, including as an anti-cancer, anti-inflammatory, or antimicrobial agent. Industry: Useful in the development of materials with specific electronic properties.
作用機序
The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, and the aromatic moieties allow for π-π interactions, enhancing binding affinity to molecular targets. The precise pathways depend on the specific application but typically involve disruption of cellular processes or interference with metabolic pathways.
類似化合物との比較
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its multi-functional groups, making it more versatile compared to similar compounds such as:
1-(4-chlorophenyl)-1H-1,2,3-triazole: lacks the thiazole and dimethoxyphenyl groups.
1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole: lacks the thiazole ring.
The unique combination of these groups in this compound provides enhanced chemical reactivity and potential for diverse applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLPYDVABTBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)






![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)




